5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione
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Overview
Description
5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxyethyl side chain attached to the indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The bromine and methyl groups can be introduced through electrophilic substitution reactions, while the phenoxyethyl side chain can be attached using nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methyl-2-pentene: Another brominated compound with different structural features and applications.
Indole derivatives: Various indole derivatives with similar core structures but different substituents and biological activities.
Uniqueness
5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C18H16BrNO3/c1-11-5-3-4-6-15(11)23-8-7-20-16-12(2)9-13(19)10-14(16)17(21)18(20)22/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
IAZOSQLONUUZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
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